Flunitrazolam

Catalog No.
S902444
CAS No.
2243815-18-9
M.F
C17H12FN5O2
M. Wt
337.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flunitrazolam

CAS Number

2243815-18-9

Product Name

Flunitrazolam

IUPAC Name

6-(2-fluorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H12FN5O2

Molecular Weight

337.31 g/mol

InChI

InChI=1S/C17H12FN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3

InChI Key

RDLAGIOILLWVTM-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4F

Synonyms

6-(2-Fluorophenyl)-1-methyl-8-nitro-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine, flunitrazolam

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4F

Flunitrazepam, also known by the brand name Rohypnol, is a benzodiazepine medication with sedative, hypnotic, and amnestic properties. While its use in some countries is for treating severe insomnia and as a pre-anesthetic medication, it has limitations due to its potential for abuse and amnesia Wikipedia: Flunitrazepam: .

Here are some areas of scientific research on flunitrazepam:

  • Pharmacology

    Research has been conducted to understand how flunitrazepam interacts with the body, particularly its mechanism of action on GABA receptors in the central nervous system, which is responsible for its sedative and hypnotic effects National Institutes of Health: Flunitrazepam.

  • Analytical Chemistry

    Development of methods for detecting flunitrazepam in biological samples is an important area of research. This is relevant in forensic toxicology and for studies on metabolism and excretion of the drug MDPI: Electroanalytical Sensing of Flunitrazepam Based on Screen Printed Graphene Electrodes.

  • Neuroscience

    Some research has investigated the potential neurotoxic effects of flunitrazepam, particularly on brain structures involved in memory and learning ResearchGate: A Study on the Neurotoxicity of Flunitrazepam (Rohypnol) Administration on the Cerebral Cortex of Adult Wistar Rats.

Flunitrazolam is a potent triazolobenzodiazepine derivative, specifically a member of the benzodiazepine class that incorporates a triazole ring into its structure. Its chemical formula is C17H12FN5O2C_{17}H_{12}FN_{5}O_{2}, and it has a molecular weight of approximately 337.31 g/mol. This compound was first identified in 2016 and has gained attention for its high potency, being active at microgram doses, which distinguishes it from other benzodiazepines like diazepam and alprazolam .

Flunitrazepam acts by potentiating the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. GABA has inhibitory effects, and by increasing its activity, flunitrazepam produces sedation, relaxation, and sleepiness [].

  • Toxicity: Flunitrazepam overdose can lead to coma, respiratory depression, and even death. The risk is increased when combined with other depressants like alcohol or opioids [].
  • Flammability: Not readily flammable.
  • Reactivity: Can react with strong acids and bases.
Associated with benzodiazepines:

  • Oxidation: This process can yield various metabolites, often involving oxidizing agents such as potassium permanganate.
  • Reduction: Reduction reactions may modify the nitro group present in the compound.
  • Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring, leading to diverse derivatives .

These reactions are crucial for understanding the metabolic pathways and potential effects of flunitrazolam.

Flunitrazolam exhibits significant biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. It binds to the benzodiazepine receptors BNZ1 and BNZ2, enhancing GABA's inhibitory effects in the central nervous system. This results in powerful hypnotic, sedative, anxiolytic, and muscle relaxant properties. The compound is noted for causing sedation, disinhibition, dream potentiation, and residual sleepiness at varying doses .

The synthesis of flunitrazolam typically involves multi-step organic reactions that include:

  • Formation of the triazole ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions: Introducing fluorine and other functional groups onto the benzodiazepine scaffold to enhance potency.
  • Final purification: Techniques such as recrystallization or chromatography are employed to isolate the pure compound .

Due to its complexity, synthesis requires advanced knowledge of organic chemistry.

Interaction studies indicate that flunitrazolam may exhibit synergistic effects when combined with other depressants, such as opioids or alcohol, which can lead to enhanced sedation and increased risk of respiratory depression. The compound's pharmacological profile necessitates caution regarding poly-drug use due to unpredictable effects and heightened risks associated with overdose .

Flunitrazolam shares similarities with several other benzodiazepines and triazolobenzodiazepines. Here are some comparable compounds:

Compound NameStructure TypePotency LevelNotable Effects
FlunitrazepamBenzodiazepineModerateSedation, amnesia
ClonazolamTriazolobenzodiazepineHighSedation, anxiolytic
FlubromazolamTriazolobenzodiazepineVery HighSedation, muscle relaxation
NitrazepamBenzodiazepineModerateHypnotic effects

Flunitrazolam's unique feature lies in its high potency at microgram doses compared to these compounds, which often require higher doses for similar effects .

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Exact Mass

337.09750280 g/mol

Monoisotopic Mass

337.09750280 g/mol

Heavy Atom Count

25

UNII

OK0I6HTR1Y

MeSH Pharmacological Classification

Tranquilizing Agents

Wikipedia

Flunitrazolam

Dates

Modify: 2024-04-14

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